Cas no 13345-23-8 (1-Hydroxybenzoapyrene)

1-Hydroxybenzoapyrene 化学的及び物理的性質
名前と識別子
-
- Benzo[a]pyren-1-ol
- 1-hydroxybenzo(a)pyrene
- Benzo(a)pyren-1-ol
- benzo[pqr]tetraphen-1-ol
- BRN 2380732
- CCRIS 1070
- DTXSID40158115
- CHEMBL1907999
- 3-06-00-03808 (Beilstein Handbook Reference)
- 13345-23-8
- Hydroxybenzo(a)pyrene, 1-
- TG2AP6R64H
- SCHEMBL3341439
- 1-Hydroxybenzo[a]pyrene
- hydroxybenzo[a]pyrene
- 1-Hydroxybenzoapyrene
-
- インチ: InChI=1S/C20H12O/c21-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11,21H
- InChIKey: GPIRWWPRDKGKPS-UHFFFAOYSA-N
- ほほえんだ: C1(O)=C2C3C4=C(C=C5C=CC=CC5=C4C=C2)C=CC=3C=C1
計算された属性
- せいみつぶんしりょう: 268.089
- どういたいしつりょう: 268.089
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- 密度みつど: 1.0921 (rough estimate)
- ふってん: 371.47°C (rough estimate)
- フラッシュポイント: 252.9°C
- 屈折率: 1.6220 (estimate)
1-Hydroxybenzoapyrene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H875330-5mg |
1-Hydroxybenzo[a]pyrene |
13345-23-8 | 5mg |
$994.00 | 2023-05-18 | ||
TRC | H875330-10mg |
1-Hydroxybenzo[a]pyrene |
13345-23-8 | 10mg |
$1745.00 | 2023-05-18 | ||
TRC | H875330-100mg |
1-Hydroxybenzo[a]pyrene |
13345-23-8 | 100mg |
$ 11200.00 | 2023-09-07 | ||
TRC | H875330-1mg |
1-Hydroxybenzo[a]pyrene |
13345-23-8 | 1mg |
$224.00 | 2023-05-18 |
1-Hydroxybenzoapyrene 関連文献
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Gaston Knobel,Korina Calimag-Williams,Andres D. Campiglia Analyst 2012 137 5639
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2. Synthesis of benzo[a]pyren-1-olDonald M. Jerina,John R. Lindsay Smith J. Chem. Soc. Perkin Trans. 1 1974 1702
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3. Improved synthesis of benzo[a]pyren-1-ol and isolation of a covalent benzo[a]pyrene–lead compoundRonald G. Harvey,Hee Cho J. Chem. Soc. Chem. Commun. 1975 373
1-Hydroxybenzoapyreneに関する追加情報
Introduction to 1-Hydroxybenzoapyrene (CAS No. 13345-23-8)
1-Hydroxybenzoapyrene, with the chemical identifier CAS No. 13345-23-8, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic molecule, derived from the benzoapyrene scaffold, has garnered attention due to its unique structural and functional properties. The hydroxyl group at the para position of the benzene ring introduces a polar moiety, enhancing its solubility and reactivity, which are critical factors in drug design and bioavailability studies.
The structural motif of 1-Hydroxybenzoapyrene consists of a benzene ring fused to a pyrene ring, with the hydroxyl substituent positioned strategically to influence electronic distribution and potential interactions with biological targets. This configuration makes it a valuable candidate for investigating mechanisms of action in cellular processes, particularly those involving oxidative stress and DNA intercalation. The compound’s ability to form stable complexes with biomolecules has been explored in various preclinical models, suggesting its utility in developing novel therapeutic agents.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic behavior of 1-Hydroxybenzoapyrene. Molecular dynamics simulations and quantum mechanical calculations have revealed that the hydroxyl group plays a pivotal role in modulating binding affinity to proteins and enzymes. These insights have guided synthetic modifications aimed at optimizing bioactivity while minimizing potential side effects. For instance, derivatization of the hydroxyl group into an ether or ester moiety has been investigated to enhance metabolic stability and reduce clearance rates in vivo.
In the realm of drug discovery, 1-Hydroxybenzoapyrene has been examined for its potential as an intermediate in the synthesis of more complex molecules. Its benzoapyrene core is a versatile scaffold that can be functionalized to produce derivatives with tailored biological activities. Researchers have leveraged this flexibility to develop compounds with anti-inflammatory, antioxidant, and anticancer properties. Notably, some derivatives have shown promise in inhibiting kinases and other enzymes implicated in chronic diseases, highlighting the therapeutic potential of this class of molecules.
The toxicological profile of 1-Hydroxybenzoapyrene has also been extensively studied to ensure safety in pharmaceutical applications. In vitro assays have demonstrated moderate toxicity at high concentrations but low toxicity at therapeutic doses, suggesting a favorable safety margin. Additionally, studies on its metabolic pathways have revealed that it is primarily metabolized by cytochrome P450 enzymes, similar to many other aromatic hydrocarbons. This information is crucial for predicting drug-drug interactions and optimizing dosing regimens.
One of the most intriguing aspects of 1-Hydroxybenzoapyrene is its interaction with nucleic acids. Preliminary experiments suggest that it can intercalate into DNA strands, potentially disrupting replication and transcription processes. This property has been explored in the context of developing agents for treating multidrug-resistant cancers. By understanding how 1-Hydroxybenzoapyrene interacts with biomolecules at the molecular level, researchers can design analogs with improved specificity and reduced off-target effects.
The synthesis of 1-Hydroxybenzoapyrene involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by hydroxylation, or direct functionalization of pre-formed benzoapyrene derivatives. Advances in green chemistry have also led to the development of more sustainable synthetic methodologies, such as catalytic hydrogenation and photochemical reactions, which minimize waste and energy consumption.
Industrial applications of 1-Hydroxybenzoapyrene are emerging in areas beyond pharmaceuticals. For example, its fluorescence properties make it suitable for use as a fluorescent probe in cellular imaging techniques. By tagging antibodies or other biomolecules with this compound, researchers can visualize biological processes with high precision. Furthermore, its stability under various environmental conditions has prompted exploration in material science applications, such as coatings or dyes that require enhanced durability.
The regulatory landscape for compounds like 1-Hydroxybenzoapyrene is continually evolving to reflect new scientific understanding and societal needs. Regulatory agencies now emphasize comprehensive safety assessments, including long-term studies on exposure effects. Manufacturers must navigate these requirements carefully to ensure compliance while advancing research and development efforts. Collaborative initiatives between academia and industry are fostering innovation while maintaining rigorous standards for quality and safety.
Future directions for research on 1-Hydroxybenzoapyrene include exploring its role in epigenetic modifications and gene regulation. Preliminary data suggest that it may influence histone acetylation or DNA methylation patterns, which could have implications for treating diseases associated with epigenetic dysregulation. Additionally, nanotechnology platforms are being developed to deliver 1-Hydroxybenzoapyrene derivatives more effectively to target tissues or cells specifically.
In conclusion,1-Hydroxybenzoapyrene (CAS No 13345-23-8) represents a fascinating compound with broad applications across multiple disciplines including medicine,biochemistry,nanotechnology etc .Its unique structure offers opportunities for designing innovative therapeutics while ongoing studies continue expanding our understanding regarding its interactions within biological systems .As research progresses ,this molecule will likely play an increasingly important role shaping next generation treatments .
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